3-(4-Methoxybenzoyl)thiophene
Overview
Description
3-(4-Methoxybenzoyl)thiophene is a chemical compound with the molecular formula C12H10O2S. It is a yellow crystalline powder that belongs to the class of thiophene derivatives . This compound is used in various fields such as medical research, environmental research, and industrial research.
Mechanism of Action
Target of Action
It has been found that similar thiophene derivatives have shown significant activity against leishmania major
Mode of Action
The exact mode of action of 3-(4-Methoxybenzoyl)thiophene is currently unknown. It is suggested that the compound may interact with its targets through hydrophobic, π-stacking and h-bond interactions . These interactions could potentially lead to changes in the target’s function, thereby exerting its effects.
Biochemical Pathways
Thiophene derivatives are known to exhibit a variety of biological effects, suggesting they may interact with multiple pathways
Result of Action
Related thiophene derivatives have shown antileishmanial activity, suggesting that this compound may also have potential therapeutic effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the fluorescence quenching of thiophene substituted 1,3,4-oxadiazole derivative by different environmental pollutant aromatic amine derivatives has been studied . This suggests that environmental factors could potentially affect the action of this compound.
Biochemical Analysis
Biochemical Properties
3-(4-Methoxybenzoyl)thiophene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can bind to certain proteins, altering their conformation and function, which can have downstream effects on cellular processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation. By altering the activity of this pathway, this compound can impact cell growth and survival. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in metabolism, cell cycle regulation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it can inhibit the activity of certain kinases, which are enzymes that phosphorylate other proteins, thereby regulating their function. This inhibition can result in altered signaling pathways and cellular responses. Additionally, this compound can modulate gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, it can exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. These dosage-dependent effects are critical for determining the safe and effective use of this compound in preclinical and clinical studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes in the liver, leading to the formation of several metabolites. These metabolites can have different biological activities and may contribute to the overall effects of the compound. The interaction with metabolic enzymes can also affect the levels of other metabolites in the body, influencing metabolic flux and homeostasis. Understanding these metabolic pathways is essential for predicting the pharmacokinetics and pharmacodynamics of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. Once inside the cell, the compound can be distributed to different cellular compartments, depending on its chemical properties and interactions with cellular components. It can accumulate in specific tissues, such as the liver or kidneys, where it may exert its biological effects. The transport and distribution patterns are important for understanding the compound’s bioavailability and potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. It may be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization can affect the compound’s interactions with biomolecules and its overall biological activity. For example, if this compound localizes to the nucleus, it may have a more pronounced effect on gene expression and transcriptional regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 3-(4-Methoxybenzoyl)thiophene, can be achieved through several methods. Some common synthetic routes include:
Gewald Reaction: This is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives.
Paal-Knorr Thiophene Synthesis: This involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Dehydration and Sulfur Cyclization: This method uses alkynols with elemental sulfur (S8) or EtOCS2K to produce substituted thiophenes.
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale application of the above-mentioned synthetic routes. The choice of method depends on the desired yield, purity, and cost-effectiveness of the process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxybenzoyl)thiophene undergoes various types of chemical reactions, including:
Electrophilic Substitution: Thiophene easily reacts with electrophiles due to its π-excessive nature.
Nucleophilic Substitution: This involves the replacement of a leaving group by a nucleophile.
Radical Reactions: These reactions involve the formation of radicals and their subsequent reactions.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include Brønsted acids like HF, H2SO4, and HSO3F.
Nucleophilic Substitution: Reagents such as sodium alkoxides and amines are commonly used.
Radical Reactions: Radical initiators like peroxides and azo compounds are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution typically yields 2-substituted thiophene derivatives .
Scientific Research Applications
3-(4-Methoxybenzoyl)thiophene has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound of 3-(4-Methoxybenzoyl)thiophene, known for its aromatic properties.
2-Acetylthiophene: Another thiophene derivative with similar chemical properties.
3-Benzoylthiophene: A compound structurally similar to this compound but without the methoxy group.
Uniqueness
This compound is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(4-methoxyphenyl)-thiophen-3-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c1-14-11-4-2-9(3-5-11)12(13)10-6-7-15-8-10/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRAFKJLSLUZFSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90562445 | |
Record name | (4-Methoxyphenyl)(thiophen-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90562445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5064-00-6 | |
Record name | (4-Methoxyphenyl)(thiophen-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90562445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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